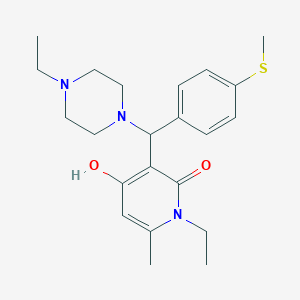![molecular formula C19H23N3O2 B2423216 1-((1R,5S)-3-(1H-吡唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-基)-2-(邻甲苯氧基)乙烷-1-酮 CAS No. 2310098-46-3](/img/structure/B2423216.png)
1-((1R,5S)-3-(1H-吡唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-基)-2-(邻甲苯氧基)乙烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is a synthetic organic compound characterized by its unique bicyclic structure
科学研究应用
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one has significant applications across several domains:
Chemistry: As a building block for the synthesis of more complex molecules, it is used in creating novel materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic applications, including serving as a lead compound in drug discovery for neurological disorders.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its stable and versatile nature.
作用机制
Target of Action
The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective JAK1/TYK2 inhibitor . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .
Biochemical Pathways
The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Pharmacokinetics
The compound is orally bioavailable Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (raia) model and mouse collagen-induced arthritis (mcia) model .
Result of Action
The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . These results suggest that the compound could have potential utility in treating autoimmune diseases such as rheumatoid arthritis (RA) .
生化分析
Biochemical Properties
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one plays a crucial role in biochemical reactions by selectively inhibiting Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2). These enzymes are key regulators of intracellular responses triggered by proinflammatory cytokines. The compound’s selective inhibition of JAK1 and TYK2 minimizes the toxicities associated with the inhibition of other Janus kinases, such as JAK2 and JAK3 . This selectivity is achieved through the compound’s unique structure, which allows it to bind specifically to JAK1 and TYK2, thereby preventing their activation and subsequent signaling pathways.
Cellular Effects
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one has been shown to have significant effects on various types of cells and cellular processes. In particular, the compound inhibits the signaling pathways mediated by interleukin-6 (IL-6), a proinflammatory cytokine that plays a critical role in autoimmune diseases . By inhibiting IL-6 signaling, the compound reduces inflammation and prevents the activation of immune cells that contribute to autoimmune responses. Additionally, the compound has been shown to influence gene expression and cellular metabolism, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one involves its selective binding to the ATP-binding sites of JAK1 and TYK2. This binding prevents the phosphorylation and activation of these kinases, thereby inhibiting downstream signaling pathways that are essential for the inflammatory response . The compound’s high selectivity for JAK1 and TYK2 is achieved through its unique structure, which allows it to fit precisely into the ATP-binding pockets of these kinases while avoiding other kinases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one have been observed to change over time. The compound exhibits high stability and maintains its inhibitory effects on JAK1 and TYK2 over extended periods . Long-term studies have shown that the compound continues to reduce inflammation and prevent immune cell activation without significant degradation or loss of efficacy. These findings suggest that the compound is suitable for long-term therapeutic use.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one vary with different dosages. At lower doses, the compound effectively reduces inflammation and prevents autoimmune responses without causing significant side effects . At higher doses, the compound may cause toxic effects, such as immune suppression and anemia. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is involved in several metabolic pathways, primarily through its interactions with JAK1 and TYK2. The compound’s inhibition of these kinases affects the metabolic flux and levels of various metabolites involved in the inflammatory response . Additionally, the compound may interact with other enzymes and cofactors that modulate its activity and stability, further influencing its metabolic effects.
Transport and Distribution
Within cells and tissues, 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as inflamed tissues, where it exerts its therapeutic effects. The compound’s distribution is also influenced by its physicochemical properties, which determine its ability to cross cellular membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is primarily determined by its interactions with JAK1 and TYK2, which are located in the cytoplasm and associated with the cell membrane . The compound’s binding to these kinases prevents their translocation to the nucleus, thereby inhibiting the activation of downstream signaling pathways. Additionally, the compound may undergo post-translational modifications that influence its subcellular localization and activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the bicyclic core structure, followed by the introduction of the pyrazolyl group and the o-tolyloxyethyl moiety. Common reagents for these steps include various organometallic compounds and catalytic agents to facilitate the formation of the desired bonds. Reaction conditions often involve controlled temperatures and solvent environments to ensure the stability of intermediate compounds.
Industrial Production Methods
For industrial-scale production, the methods are optimized for efficiency and yield. This often involves high-throughput synthesis techniques and the use of continuous flow reactors. These methods enable the large-scale synthesis of the compound while maintaining high purity levels required for its applications.
化学反应分析
Types of Reactions
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Typically involving oxidizing agents such as peroxides or molecular oxygen.
Reduction: Utilizing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Common in reactions where nucleophiles or electrophiles replace parts of the molecule under specific conditions.
Common Reagents and Conditions
Common reagents include organolithium compounds, halogenating agents, and catalytic acids or bases. Reaction conditions vary but often include controlled temperature and pH to ensure the desired reaction pathway is followed.
Major Products Formed
The reactions of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one lead to the formation of a range of products, depending on the nature of the reactants. These products can include various substituted pyrazoles, ethers, and bicyclic derivatives.
相似化合物的比较
When compared to other similar compounds, 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one stands out due to its unique bicyclic structure and the presence of both pyrazole and o-tolyloxy groups. Similar compounds might include:
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyloxy)ethan-1-one: Differing by the position of the methyl group.
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one: Similar core structure but with variations in the substitution pattern.
These comparisons highlight the versatility and unique properties of the compound , making it a valuable subject for continued research and application development.
属性
IUPAC Name |
2-(2-methylphenoxy)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-5-2-3-6-18(14)24-13-19(23)22-15-7-8-16(22)12-17(11-15)21-10-4-9-20-21/h2-6,9-10,15-17H,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUAVPMGXJQNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2423133.png)
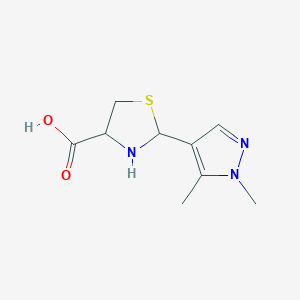
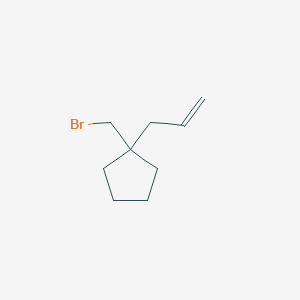
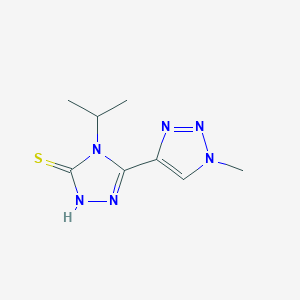

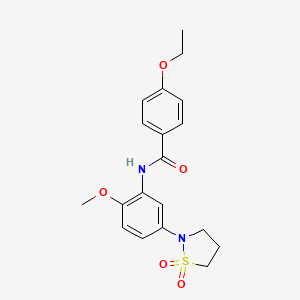
![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2423145.png)
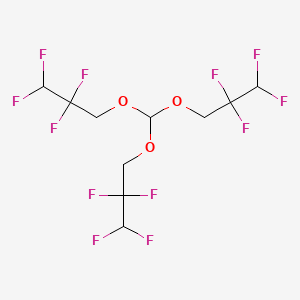
![N-(3,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2423148.png)
![1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2423149.png)
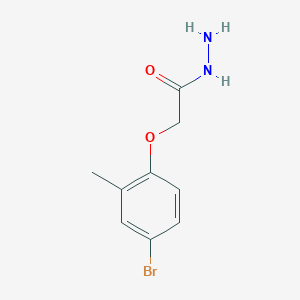
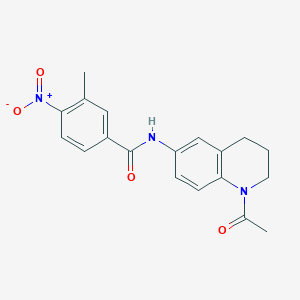
![2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2423154.png)
